REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[Cl:13][CH2:14][CH2:15][CH2:16][NH2:17].[Na+:12].[OH-:11].[OH2:21].[SH:1][c:2]1[o:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2>>[S:1]([c:2]1[o:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2)[CH2:14][CH2:15][CH2:16][NH2:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Sc1nc2ccccc2o1
|
Name
|
|
Type
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product
|
Smiles
|
NCCCSc1nc2ccccc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |